![molecular formula C15H16N4O4 B2862920 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 2309348-25-0](/img/structure/B2862920.png)
2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BIBX1382 and is a selective epidermal growth factor receptor (EGFR) inhibitor.
Wirkmechanismus
BIBX1382 selectively binds to the ATP-binding site of 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide, preventing the activation of the receptor. This inhibits the downstream signaling pathways that lead to cell growth and proliferation. BIBX1382 has been shown to be highly specific to 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide, with minimal effects on other receptor tyrosine kinases.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have potent anti-tumor effects in various cancer cell lines. In addition, BIBX1382 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. BIBX1382 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BIBX1382 has several advantages for lab experiments, including its high specificity for 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide and its potent anti-tumor effects. However, BIBX1382 has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on BIBX1382. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the optimization of the dosing regimen to minimize toxicity while maintaining therapeutic efficacy. Additionally, there is a need for further research on the potential applications of BIBX1382 in other diseases beyond cancer and Alzheimer's disease. Finally, the development of novel 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide inhibitors with improved potency and specificity is an area of ongoing research.
Synthesemethoden
The synthesis of BIBX1382 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-amino-4-ethyl-6-oxypyrimidine with 1,3-benzodioxol-5-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final product, BIBX1382. The synthesis of BIBX1382 has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
BIBX1382 has been extensively studied for its potential applications in cancer treatment. 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is a transmembrane receptor that is overexpressed in many cancer cells, leading to uncontrolled cell growth and proliferation. BIBX1382 inhibits the activation of 2-(2-Amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide, which can prevent the growth and spread of cancer cells. In addition to cancer treatment, BIBX1382 has also been studied for its potential applications in other diseases such as Alzheimer's disease and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-(2-amino-4-ethyl-6-oxopyrimidin-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c1-2-9-6-14(21)19(15(16)18-9)7-13(20)17-10-3-4-11-12(5-10)23-8-22-11/h3-6H,2,7-8H2,1H3,(H2,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBORPHOFXSPKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-amino-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2H-1,3-benzodioxol-5-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.